Methyl 3,5-diamino-4-tert. butylbenzoate

Description

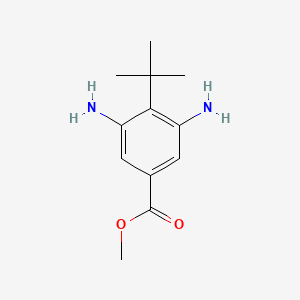

Methyl 3,5-diamino-4-tert. butylbenzoate is a substituted benzoate ester characterized by a tert-butyl group at the 4-position and amino groups at the 3- and 5-positions of the benzene ring. This structural configuration imparts unique physicochemical properties, including enhanced polarity due to the amino groups and steric bulk from the tert-butyl substituent.

Properties

Molecular Formula |

C12H18N2O2 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

methyl 3,5-diamino-4-tert-butylbenzoate |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,3)10-8(13)5-7(6-9(10)14)11(15)16-4/h5-6H,13-14H2,1-4H3 |

InChI Key |

DVZKXJOTHIYOQD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1N)C(=O)OC)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

- Sandaracopimaric Acid Methyl Esters: These diterpenoid esters, such as compound 4 in Figure 2 , share the methyl ester functional group but differ significantly in backbone structure. The rigid tricyclic diterpene core contrasts with the planar aromatic system of Methyl 3,5-diamino-4-tert. butylbenzoate, leading to divergent solubility and thermal stability.

- Butylbenzoate: A simpler ester lacking amino or tert-butyl groups. Its lower polarity and higher volatility make it a common solvent in consumer products like glow sticks, whereas the amino groups in Methyl 3,5-diamino-4-tert.

Physicochemical Properties

The following table synthesizes inferred properties of this compound based on structural analogs and available methyl ester data (Table 3 from IC-AMCE 2023 ):

Reactivity and Stability

- Amino Groups: The presence of 3,5-diamino substituents introduces nucleophilic and hydrogen-bonding capabilities, distinguishing it from non-functionalized esters like butylbenzoate. This may enhance its utility in coordination chemistry or as a ligand in catalysis.

- tert-Butyl Group : The bulky tert-butyl group likely improves thermal stability compared to linear alkyl esters (e.g., methyl or ethyl benzoates), analogous to the stability observed in torulosic acid methyl ester (compound 6 in Figure 2) .

Preparation Methods

Nitration of 4-tert-Butylbenzoic Acid

The synthesis begins with the nitration of 4-tert-butylbenzoic acid to introduce nitro groups at the 3 and 5 positions. This step employs concentrated nitric acid in the presence of sulfuric acid at controlled temperatures (0–25°C). The reaction yields 3,5-dinitro-4-tert-butylbenzoic acid, a key intermediate.

Conversion to Acid Chloride

The nitrated acid is converted to its acid chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This exothermic reaction typically proceeds under reflux conditions (60–80°C) for 2–4 hours, yielding 3,5-dinitro-4-tert-butylbenzoyl chloride.

Esterification with Methanol

The acid chloride reacts with methanol to form methyl 3,5-dinitro-4-tert-butylbenzoate. This step uses methanol as both the reactant and solvent, with sodium methoxide (NaOCH₃) or p-toluenesulfonic acid (PTSA) as catalysts. Conditions include refluxing at 70°C for 8–14 hours, achieving yields of 76–82% after purification.

Table 1: Esterification Conditions and Outcomes

Direct Esterification of Nitrated Acid

Acid-Catalyzed Esterification

An alternative route bypasses the acid chloride step. 3,5-Dinitro-4-tert-butylbenzoic acid undergoes direct esterification with methanol using sulfuric acid or PTSA as catalysts. This method requires excess methanol and prolonged reflux (12–24 hours) but avoids hazardous acid chloride handling.

Solvent and Byproduct Management

Water generated during esterification is removed via azeotropic distillation with toluene or benzene to shift equilibrium toward product formation. Post-reaction, the mixture is neutralized with sodium bicarbonate, washed, and vacuum-dried to isolate the ester.

Catalytic Hydrogenation of Nitro Groups

Hydrogenation Conditions

The final step reduces nitro groups to amino groups using catalytic hydrogenation. Methyl 3,5-dinitro-4-tert-butylbenzoate is dissolved in tetrahydrofuran (THF) or methanol, with hydrogen gas (500–2000 psi) and copper chromite or palladium on carbon as catalysts. Reactions proceed at 50–160°C for 1–6 hours, achieving near-quantitative reduction.

Table 2: Hydrogenation Parameters

Purification and Characterization

Post-hydrogenation, the product is filtered to remove catalysts, and the solvent is evaporated. Recrystallization from ethanol/water mixtures enhances purity (>99%). Characterization via melting point, IR, NMR, and mass spectrometry confirms the structure.

Comparative Analysis of Methods

Efficiency and Scalability

The acid chloride route offers higher yields (82%) but involves hazardous intermediates. Direct esterification is safer but less efficient (70–75% yield). Hydrogenation efficiency depends on catalyst selection, with Pd/C providing faster reduction but at higher cost.

Industrial Applications and Scalability

Methyl 3,5-diamino-4-tert-butylbenzoate’s primary use is in polyurethane elastomers, where it acts as a slower curative than methylene dianiline (MDA). Its synthesis is scalable, with batch sizes exceeding 100 kg in industrial settings. Recent advancements focus on continuous-flow hydrogenation to improve safety and throughput .

Q & A

Q. What are the common synthetic routes for Methyl 3,5-diamino-4-tert-butylbenzoate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step functionalization of the benzoate backbone. For example, nitration followed by reduction can introduce amino groups. The tert-butyl group may be introduced via Friedel-Crafts alkylation or through directed ortho-metalation strategies. Optimization includes:

- Catalysts : Use coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) to enhance esterification efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity and yield.

- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of Methyl 3,5-diamino-4-tert-butylbenzoate?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and tert-butyl signals (δ 1.3–1.5 ppm). Amino groups (δ 3–5 ppm, broad) may require D2O exchange to confirm .

- IR Spectroscopy : Detect N–H stretching (3300–3500 cm<sup>−1</sup>) and ester C=O (1700–1750 cm<sup>−1</sup>).

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]<sup>+</sup>) should match the theoretical molecular weight (C12H18N2O2, ~222.29 g/mol).

Advanced Research Questions

Q. What challenges arise in the crystallographic analysis of Methyl 3,5-diamino-4-tert-butylbenzoate, and how can SHELX software address them?

- Methodological Answer : Challenges include crystal twinning, weak diffraction, and disorder in the tert-butyl group. Solutions:

Q. How do steric effects of the tert-butyl group influence reactivity and intermolecular interactions?

- Methodological Answer : The bulky tert-butyl group:

- Steric Hindrance : Reduces nucleophilic substitution rates at the 4-position.

- Crystal Packing : Analyze X-ray data to identify van der Waals interactions and hydrogen bonds involving amino groups. Comparative studies with methyl analogs (e.g., Methyl 4-hydroxy-3,5-dimethylbenzoate) highlight packing differences .

Q. How should researchers resolve discrepancies between theoretical and experimental spectroscopic data?

- Methodological Answer :

- Triangulation : Cross-validate NMR/IR/MS with computational methods (e.g., DFT calculations for <sup>13</sup>C chemical shifts).

- Sample Purity : Re-examine chromatography fractions using HPLC to rule out impurities.

- Dynamic Effects : Consider tautomerism or solvent-induced shifts in NMR analysis .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.